molecular formula C10H9Cl2N5O B11785903 2-(2,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide

2-(2,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11785903
M. Wt: 286.11 g/mol
InChI Key: DLJQYCJPYNTDCM-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazide and an appropriate alkyne or azide precursor.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.

    Methylation: The methyl group is added through a methylation reaction, typically using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9Cl2N5O

Molecular Weight

286.11 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5-methyltriazole-4-carbohydrazide

InChI

InChI=1S/C10H9Cl2N5O/c1-5-9(10(18)14-13)16-17(15-5)8-3-2-6(11)4-7(8)12/h2-4H,13H2,1H3,(H,14,18)

InChI Key

DLJQYCJPYNTDCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)NN)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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